molecular formula C18H12N2O3 B13069094 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione

2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B13069094
M. Wt: 304.3 g/mol
InChI Key: AHQPELXRFVVVKY-UHFFFAOYSA-N
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Description

2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Comparison with Similar Compounds

2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione can be compared with other similar compounds such as N-isoindoline-1,3-diones. These compounds share a similar isoindoline nucleus and carbonyl groups at positions 1 and 3, but they differ in their substitution patterns and reactivity .

Biological Activity

2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₂N₂O, with a molecular weight of 304.3 g/mol. The compound features an isoindoline core linked to an 8-hydroxyquinoline moiety, which is crucial for its biological activity.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 8-aminoquinoline with phthalic anhydride derivatives. The synthesis typically employs methods such as microwave heating to enhance yield and efficiency .

Antimicrobial Activity

Research indicates that isoindoline derivatives, including this compound, exhibit potent antimicrobial properties. In particular, studies have shown that these compounds are effective against Mycobacterium tuberculosis and other pathogenic bacteria. The inhibitory concentration (IC₅₀) values for related compounds range from 2.1 to 7.4 μM, demonstrating significant antimicrobial potential .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Inhibitory activities have been reported with IC₅₀ values as low as 2.1 μM for certain derivatives, suggesting a strong potential for neuroprotective applications . The interaction with AChE involves binding at both the catalytic and peripheral sites of the enzyme .

Cytotoxicity

In vitro studies assessing cytotoxic effects on various cancer cell lines have shown that isoindoline derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Study on Neuroprotective Effects

A study involving PC12 neuronal cells demonstrated that certain isoindoline derivatives could protect against H₂O₂-induced cell death. This neuroprotective effect correlates with their AChE inhibitory activity, suggesting a dual mechanism of action that may be beneficial in treating neurodegenerative diseases .

Evaluation Against Mycobacterium

In a comparative study against standard treatments like ethionamide, isoindoline derivatives exhibited comparable efficacy in inhibiting mycobacterial growth. This positions them as promising candidates for further development in anti-tuberculosis therapies .

Data Tables

Compound IC₅₀ (μM) Activity
This compound2.1–7.4Antimicrobial
Para-fluoro substituted derivative2.1AChE inhibition
Other isoindoline derivatives4–6Cytotoxicity against cancer

Properties

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

2-[(8-hydroxyquinolin-5-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C18H12N2O3/c21-15-8-7-11(12-6-3-9-19-16(12)15)10-20-17(22)13-4-1-2-5-14(13)18(20)23/h1-9,21H,10H2

InChI Key

AHQPELXRFVVVKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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